molecular formula C40H47NO13 B592424 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel CAS No. 159500-49-9

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel

Cat. No. B592424
M. Wt: 749.81
InChI Key: NFVVWDXMPVABHE-KWIOUIIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paclitaxel is a tricyclic diterpenoid first isolated from the bark of Taxus brevifolia . It is one of the most effective natural anticancer drugs discovered so far, and has been widely used in the treatment of breast, ovarian, lung cancer, as well as other diseases .


Synthesis Analysis

The biosynthesis of Paclitaxel involves many enzymatic reactions, including hydroxylation at C-1, C-2, C-4, C-7 and C-9 positions, and epoxidation at C-4, C-5 positions to form the oxetane ring .


Molecular Structure Analysis

The pharmacological activity of Paclitaxel is mainly determined by the ester side chain at C-13 position, the A ring, the C-2 benzoyl group and the oxetane ring in its structure .


Chemical Reactions Analysis

The C2 benzoyl group was removed by mTBT catalysis as evidenced by the absence of the signature aromatic proton chemical shifts between δ 7.4 and 8.2 .

Safety And Hazards

Many synthetic anticancer drugs are available, but they often come with side effects and can interact negatively with other medications . Additionally, many chemotherapy drugs used for cancer treatment can develop resistance and harm normal cells, leading to dose-limiting side effects .

Future Directions

The content of Paclitaxel in the bark of yew trees is extremely low, thus alternative sources need to be developed urgently to meet the clinical demands . Using methods of synthetic biology to realize the heterologous expression of Paclitaxel-related genes in microbial hosts could be a good choice .

properties

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,13S,16R)-7,13-diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl] (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47NO13/c1-20-25(53-36(49)30(46)29(23-13-9-7-10-14-23)41-35(48)24-15-11-8-12-16-24)18-40(50)34-32-38(6,33(47)31(52-21(2)42)28(20)37(40,4)5)26(44)17-27(45)39(32,19-51-34)54-22(3)43/h7-16,25-27,29-32,34,44-46,50H,17-19H2,1-6H3,(H,41,48)/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVVWDXMPVABHE-KWIOUIIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel

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